REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH2:13]C1C=CC=CC=1)[CH2:8][N:7](CC1C=CC=CC=1)[CH2:6]2>[OH-].[OH-].[Pd+2].C(O)C>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5]([CH2:6][NH:7][CH2:8]2)=[CH:4][C:3]=1[OH:2] |f:1.2.3|
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
2,3-dihydro-5-methoxy-6-(phenylmethoxy)-2-(phenylmethyl)-1H-isoindole
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CN(CC2=CC1OCC1=CC=CC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is shaken on a Parr apparatus at 50 pounds per square inch for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is warmed until everything
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
FILTRATION
|
Details
|
The solution is filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the pad washed with ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2CNCC2=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.209 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |